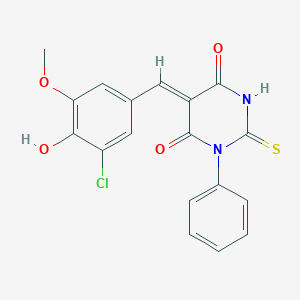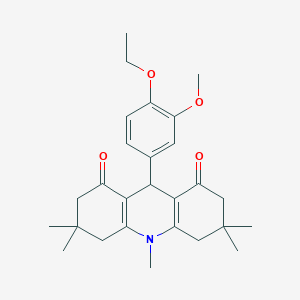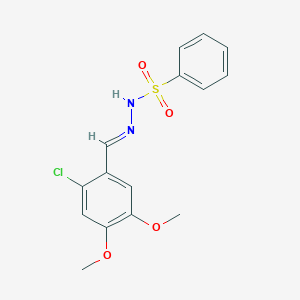![molecular formula C21H18N2O5S B423372 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423372.png)
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a benzoylcarbohydrazonoyl group, a methoxyphenyl group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylhydrazine with benzoyl chloride to form 2-(2-benzoylhydrazono)-6-methoxyphenyl benzene. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzoic acid: Similar in structure but lacks the methoxy and sulfonate groups.
Benzophenone-2-carboxylic acid: Another related compound with a benzoyl group and carboxylic acid functionality.
Uniqueness
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is unique due to the presence of both methoxy and benzenesulfonate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N2O5S |
|---|---|
Molecular Weight |
410.4g/mol |
IUPAC Name |
[2-[(E)-(benzoylhydrazinylidene)methyl]-6-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H18N2O5S/c1-27-19-14-8-11-17(15-22-23-21(24)16-9-4-2-5-10-16)20(19)28-29(25,26)18-12-6-3-7-13-18/h2-15H,1H3,(H,23,24)/b22-15+ |
InChI Key |
PKHUIRSALGNROT-PXLXIMEGSA-N |
SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B423294.png)
![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B423295.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423296.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423297.png)
![2-CHLORO-6-METHOXY-4-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423298.png)

![N'~1~-((E)-1-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE](/img/structure/B423301.png)
![N'-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423303.png)
![4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B423305.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B423306.png)
![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B423307.png)


![3,4-dichloro-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B423311.png)
